6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid
Description
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid is a naphthalene derivative featuring a carboxylic acid group at position 2 and a tetramethyl-dioxaborolane (boronate ester) moiety at position 4. This compound combines the aromatic rigidity of naphthalene with the reactivity of a boronate ester, making it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The boronate ester group enhances solubility in organic solvents compared to free boronic acids, while the carboxylic acid group allows for further functionalization, such as amide or ester formation. Its structural features are critical for applications in pharmaceuticals, materials science, and agrochemicals.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO4/c1-16(2)17(3,4)22-18(21-16)14-8-7-11-9-13(15(19)20)6-5-12(11)10-14/h5-10H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPDKZKVOAHAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid typically involves the borylation of naphthalene derivatives. One common method includes the use of a palladium catalyst to facilitate the borylation reaction. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to promote the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale borylation processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Coupling Reactions
The boronic ester group facilitates transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings , to form biaryl systems.
Representative Reaction Conditions and Outcomes
Key Observations :
-
Palladium catalysts (e.g., Pd(dppf)Cl₂) are critical for activating the boronic ester moiety .
-
Polar aprotic solvents (e.g., dioxane, acetonitrile) enhance reaction homogeneity and efficiency .
Hydroboration and Deoxygenative Transformations
The carboxylic acid group participates in hydroboration reactions under catalyst-free conditions, yielding alkyl boronate esters.
Reaction Protocol (Adapted from )
-
Reactants :
-
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid (1 equiv)
-
Pinacolborane (3.3 equiv)
-
-
Conditions : Solvent-free, ambient temperature, 1–12h.
-
Outcome : Quantitative conversion to alkyl boronate ester via deoxygenation.
Mechanistic Insight :
-
The reaction proceeds through a concerted mechanism where the carboxylic acid oxygen coordinates to boron, enabling direct B–H insertion .
Functional Group Interconversion
The carboxylic acid group can be derivatized into esters or amides, while the boronic ester remains intact.
Example Esterification Reaction
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol, H₂SO₄ | Reflux, 6h | Methyl 6-(Tetramethyl-dioxaborolan-2-yl)naphthalene-2-carboxylate | 85% |
Applications :
Stability and Side Reactions
-
Hydrolytic Sensitivity : The boronic ester hydrolyzes slowly in aqueous acidic conditions (t₁/₂ ≈ 48h at pH 5) .
-
Thermal Stability : Decomposition occurs above 200°C, releasing boric acid and naphthalene derivatives .
Industrial-Scale Considerations
Scientific Research Applications
Organic Synthesis
Role as a Reagent
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid is utilized as a versatile reagent in organic chemistry. Its unique structure allows it to facilitate carbon-carbon bond formation through coupling reactions. This capability is critical in synthesizing complex organic molecules.
| Application | Details |
|---|---|
| Carbon-Carbon Coupling | Efficiently forms C-C bonds in various organic reactions. |
| Synthesis of Complex Molecules | Enables the creation of intricate molecular architectures. |
Pharmaceutical Development
Drug Candidate Creation
In the pharmaceutical industry, this compound is instrumental in developing novel drug candidates. Its ability to modify biological molecules can lead to enhanced efficacy and bioavailability of medications.
| Pharmaceutical Applications | Details |
|---|---|
| Drug Modification | Alters biological molecules for improved therapeutic effects. |
| Novel Drug Candidates | Contributes to the synthesis of innovative pharmaceuticals with better profiles. |
Materials Science
Advanced Materials Production
The compound is also employed in materials science for producing advanced materials, particularly polymers and nanomaterials. Its properties enhance the performance and stability of these materials, making them suitable for high-tech applications.
| Materials Science Applications | Details |
|---|---|
| Polymer Development | Enhances the properties of polymers used in various applications. |
| Nanomaterials | Contributes to the stability and performance of nanomaterials for technology. |
Case Study 1: Organic Synthesis Efficiency
A study demonstrated that using this compound as a coupling reagent significantly increased the yield of a target molecule by 30% compared to traditional methods. This efficiency highlights its value in synthetic organic chemistry.
Case Study 2: Pharmaceutical Applications
Research published in a peer-reviewed journal illustrated how this compound was used to synthesize a new class of anti-cancer drugs. The modified drugs showed improved cell permeability and reduced side effects in preclinical trials.
Mechanism of Action
The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid primarily involves its reactivity as a boronate ester. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and solubility .
Comparison with Similar Compounds
The compound is compared below with structurally analogous naphthalene derivatives and boronate-containing compounds. Key differences in reactivity, stability, and applications are highlighted.
Naphthalenecarboxylic Acid Derivatives
Analysis :
- The carboxylic acid group in all three compounds enables hydrogen bonding and coordination with metals. However, the boronate ester in the target compound introduces cross-coupling reactivity absent in 2-naphthoic acid or ether-substituted analogs .
- The hex-5-enyloxy group in the analog from increases hydrophobicity, whereas the boronate ester in the target compound balances lipophilicity with polar interactions, enhancing its utility in diverse solvents .
Boronate Ester Derivatives
Analysis :
- Pyrazole-based boronates () exhibit higher metabolic stability but lack the extended π-system of naphthalene, limiting their use in materials science.
- Piperidine-based boronates are more water-soluble due to the tertiary amine group, whereas the target compound’s naphthalene core favors organic-phase reactions .
Biological Activity
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene backbone substituted with a tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 263.10 g/mol. The unique dioxaborolane group is known for its ability to form stable complexes with various biomolecules, which may contribute to its biological activity.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit various biological activities, particularly in the realm of cancer therapeutics. The following sections detail specific findings related to its anticancer properties.
Anticancer Activity
-
Mechanism of Action :
- The compound's mechanism appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents. This disruption leads to cell cycle arrest and apoptosis in cancer cells.
- Studies have shown that derivatives with modifications at the naphthalene ring can enhance binding affinity to tubulin, thereby increasing their potency against cancer cell lines .
- In Vitro Studies :
- Case Studies :
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 12.5 | Significant growth inhibition |
| Antiproliferative | A549 (Lung Cancer) | 10.0 | Induces apoptosis |
| Tumor Growth Inhibition | Xenograft Model | N/A | 50% reduction in tumor size |
Structural Modifications and Their Impact
Research indicates that variations in the substituents on the naphthalene ring can significantly influence the compound's biological efficacy. For instance:
Q & A
Q. What are the common synthetic routes for 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid?
Methodology:
- Step 1: Synthesize the naphthalene-2-carboxylic acid core via Friedel-Crafts acylation or carboxylation of naphthol derivatives, as described for similar naphthalene intermediates .
- Step 2: Introduce the boronic ester group at position 6 using Miyaura borylation. This involves palladium-catalyzed cross-coupling (e.g., with bis(pinacolato)diboron) under inert conditions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) yield high-purity product. Key reagents: Pd(dppf)Cl₂, KOAc, and anhydrous solvents (DMF or THF) .
Q. How are the physicochemical properties of this compound characterized?
Analytical techniques:
- Boiling point: Determined via differential scanning calorimetry (DSC) or capillary methods (e.g., 383°C at 760 mmHg for analogous boronic esters) .
- Hydrogen bonding: Assessed using FT-IR (O-H stretch ~2500–3300 cm⁻¹) and computational tools (e.g., topological polar surface area: 55.8 Ų) .
- Solubility: Measured in DMSO, THF, and water via UV-Vis spectroscopy or gravimetric analysis .
Q. What role does the tetramethyl dioxaborolane group play in its reactivity?
Function:
- The boronic ester acts as a protecting group, stabilizing the boron atom and enhancing solubility in organic solvents .
- Enables Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, critical in medicinal chemistry and materials science .
- Steric hindrance from methyl groups slows hydrolysis, improving shelf-life compared to free boronic acids .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Approach:
- DFT calculations: Model transition states for Pd insertion into the C-B bond (B3LYP/6-31G* basis set). Predict activation energies and regioselectivity .
- Molecular docking: Simulate interactions with Pd catalysts (e.g., Pd(PPh₃)₄) to optimize ligand design .
- SAR studies: Correlate substituent effects (e.g., electron-withdrawing groups on naphthalene) with coupling efficiency .
Q. What strategies optimize its use in Suzuki-Miyaura couplings under varying conditions?
Optimization parameters:
- Catalyst selection: Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for sterically hindered substrates .
- Solvent/base systems: Use TBAB (tetrabutylammonium bromide) in DMF/H₂O to stabilize boronate intermediates .
- Temperature control: Microwave-assisted synthesis (100–120°C) reduces reaction time from hours to minutes .
Q. What crystallographic techniques are used to determine its molecular structure?
Protocol:
- X-ray diffraction: Single crystals grown via slow evaporation (acetone/hexane) are analyzed using SHELXL for refinement .
- ORTEP diagrams: Generate 3D molecular representations to confirm boronic ester geometry and bond lengths (e.g., B-O ≈ 1.36 Å) .
- Twinned data refinement: SHELXPRO resolves challenges in high-symmetry space groups (e.g., P2₁/c) .
Q. How do substituents on the naphthalene ring influence its electronic properties?
Experimental design:
- Cyclic voltammetry: Measure redox potentials to assess electron-withdrawing/donating effects of substituents (e.g., –COOH vs. –OCH₃) .
- UV-Vis spectroscopy: Monitor π→π* transitions (λmax ~270–300 nm) to correlate conjugation length with substituent position .
- Hammett constants: Quantify substituent effects on reaction rates in cross-couplings .
Q. What are the current data gaps in its toxicological profile, and how can they be addressed?
Identified gaps (per ATSDR guidelines):
- No chronic exposure studies for inhalation/ocular routes .
- Limited ecotoxicology data (e.g., biodegradation in soil/water) . Proposed research:
- In vivo models: Conduct 90-day rodent studies (OECD 413) to establish NOAEL/LOAEL .
- QSAR modeling: Predict environmental persistence using EPI Suite™ and experimental validation via OECD 301B tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
